molecular formula C19H17F3N4OS B2952540 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide CAS No. 1286700-11-5

2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide

カタログ番号: B2952540
CAS番号: 1286700-11-5
分子量: 406.43
InChIキー: LSUXDKOIGFIRAU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structurally, it features:

  • A 1,3,4-thiadiazole core substituted at position 5 with an o-tolylamino group (2-methylaniline), which introduces steric bulk and modulates electronic properties.
  • At position 2 of the thiadiazole, an acetamide moiety is linked to a 3-(trifluoromethyl)benzyl group. The trifluoromethyl (CF₃) group enhances lipophilicity and bioavailability, while the benzyl ring may influence target binding .

This compound’s design aligns with strategies to optimize kinase inhibition or anticancer activity, as seen in structurally related thiadiazoles .

特性

IUPAC Name

2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4OS/c1-12-5-2-3-8-15(12)24-18-26-25-17(28-18)10-16(27)23-11-13-6-4-7-14(9-13)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUXDKOIGFIRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide typically involves multiple steps:

  • Synthesis of 1,3,4-Thiadiazole Core: : Begin with the cyclization of thiosemicarbazide and a suitable carboxylic acid derivative under acidic conditions to form the 1,3,4-thiadiazole ring.

  • Introduction of o-Tolyl Group: : Amination of the thiadiazole with o-toluidine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Formation of Acetamide Derivative: : The thiadiazole derivative is then reacted with 3-(trifluoromethyl)benzyl chloride and acetamide in the presence of a base like potassium carbonate under anhydrous conditions.

Industrial Production Methods

Industrial production leverages optimized conditions for scale-up, often involving continuous flow chemistry to ensure consistent quality and yield. Parameters like temperature, pressure, and solvent choice are fine-tuned to maximize the efficiency of each step.

化学反応の分析

Types of Reactions

  • Oxidation: : The thiadiazole ring can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Hydrogenation reactions can reduce the aromatic rings, typically using catalysts like palladium on carbon.

  • Substitution: : Electrophilic substitution reactions are common, especially on the benzene rings, using reagents such as halogens or sulfonating agents.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas.

  • Coupling Agents: : EDC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Major Products Formed

The primary products are often derivatives of the original compound, modified by the introduction or removal of specific functional groups, which can significantly alter the compound’s chemical properties.

科学的研究の応用

2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide has shown promise in several scientific fields:

  • Chemistry: : Used as a ligand in coordination chemistry for complex formation with metals.

  • Biology: : Investigated for its potential as an antimicrobial and anticancer agent, owing to its ability to disrupt cellular processes in pathogenic organisms.

  • Medicine: : Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.

  • Industry: : Employed as a precursor in the synthesis of advanced materials and specialty chemicals.

作用機序

The compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The thiadiazole ring is particularly effective in binding to active sites, altering the activity of enzymes and disrupting metabolic pathways. Its trifluoromethylbenzyl group enhances its lipophilicity, facilitating membrane permeability and increasing its efficacy.

類似化合物との比較

Table 1: Key Structural Analogues and Their Properties

Compound Name / ID Substituents on Thiadiazole Core Key Functional Groups Melting Point (°C) Biological Activity Reference
Target Compound 5-(o-tolylamino), 2-(N-(3-CF₃-benzyl)acetamide) CF₃, methylaniline Not reported Not explicitly reported -
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-CF₃-phenyl)acetamide () 5-(benzylthio), 2-(4-CF₃-phenyl)acetamide CF₃, benzylthio Not reported Anticancer (MDA, PC3, U87 cell lines)
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(3-CF₃-phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5k, ) 5-(3-CF₃-phenyl), 2-(benzooxazole-thio)acetamide CF₃, benzooxazole 252–253 Neuroprotective (in vitro)
2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzothiazol-2-yl)acetamide (4j, ) 5-ureido, 2-(thioacetamide-benzothiazole) Ureido, benzothiazole 261–263 Antiproliferative
2-(4-Chlorophenoxy)-N-(5-{[4-CF₃-benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide () 5-(4-CF₃-benzylthio), 2-(4-Cl-phenoxy)acetamide CF₃, chlorophenoxy Not reported Not reported

Key Observations:

Substituent Position and Activity: The 3-CF₃-benzyl group in the target compound may confer distinct steric and electronic effects compared to 4-CF₃-phenyl analogues (e.g., ). The meta-substitution could alter binding pocket interactions in kinase targets . Benzylthio () vs. o-tolylamino (target): The thioether group in enhances hydrophobicity, whereas the methylaniline in the target may improve π-π stacking with aromatic residues in enzymes .

Melting Points and Stability :

  • Compounds with rigid substituents (e.g., benzooxazole in 5k, ) exhibit higher melting points (252–253°C), suggesting stronger crystallinity. The target compound’s melting point is unreported but likely influenced by its flexible 3-CF₃-benzyl group .

Biological Activity Trends: Anticancer Activity: highlights that 4-CF₃-phenyl analogues inhibit cancer cell lines (MDA, PC3, U87), but the target compound’s 3-CF₃-benzyl substitution may shift potency due to altered steric interactions .

Pharmacological Potential and Challenges

  • Kinase Inhibition: ’s benzylthio-thiadiazoles inhibit abl/src kinases, suggesting the target compound may share this mechanism if the o-tolylamino group mimics ATP-binding motifs .
  • Metabolic Stability: The CF₃ group in the target compound may enhance resistance to oxidative metabolism compared to chlorophenoxy () or ureido () derivatives .
  • Toxicity : Benzothiazole-containing analogues () show antiproliferative activity but may face toxicity hurdles, whereas the target compound’s benzyl group could reduce off-target effects .

生物活性

The compound 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide is a novel derivative of the 1,3,4-thiadiazole class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on various research findings.

Chemical Structure

  • Chemical Name : 2-(5-(o-tolylamino)-1,3,4-thiadiazol-2-yl)-N-(3-(trifluoromethyl)benzyl)acetamide
  • Molecular Formula : C17H19F3N4OS
  • Molecular Weight : 373.49 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its anticancer properties. The following sections summarize key findings related to its efficacy against various cancer cell lines.

Anticancer Activity

  • In Vitro Cytotoxicity :
    • The compound exhibited significant cytotoxic effects against several cancer cell lines. Notably, it demonstrated an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells and 9.6 µM against HL-60 acute promyelocytic leukemia cells .
    • Comparative studies indicated that derivatives with similar structures showed IC50 values ranging from 0.74 to 10 µg/mL , highlighting the potential of thiadiazole derivatives in cancer treatment .
  • Mechanisms of Action :
    • The anticancer activity was linked to cell cycle arrest at the G2/M phase, indicating a disruption in the normal cell division process .
    • Additionally, the compound was found to down-regulate matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA), which are critical in tumor progression and metastasis .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the thiadiazole ring and substituents on the aromatic rings significantly impacted biological activity:

  • Compounds with lipophilic groups or specific heteroatoms exhibited enhanced cytotoxicity .
  • The introduction of trifluoromethyl groups was associated with increased potency against certain cancer types .

Data Table: Summary of Biological Activities

Compound NameCell Line TestedIC50 Value (µg/mL)Mechanism of Action
Compound AMCF-70.28G2/M Phase Arrest, Down-regulation of MMP2 and VEGFA
Compound BHL-609.6Inhibition of cell proliferation
Compound CHCT1163.29Cytotoxicity through apoptosis
Compound DA5490.52Selective inhibition of tumor growth

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of thiadiazole derivatives:

  • Study on MCF-7 Cells :
    • A study demonstrated that compounds similar to our target compound inhibited cell growth significantly, suggesting a promising avenue for breast cancer therapy .
  • Evaluation Against Multiple Myeloma :
    • Clinical trials have shown that related thiadiazole derivatives are effective KSP inhibitors in patients with advanced myeloma, supporting their use in targeted therapies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。